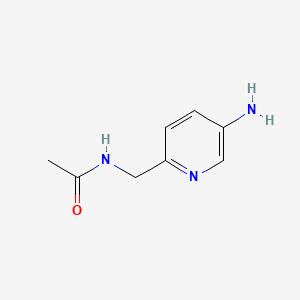

N-((5-Aminopyridin-2-YL)methyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-Aminopyridin-2-YL)methyl)acetamide is an organic compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol It is characterized by the presence of an acetamide group attached to a pyridine ring, which is further substituted with an amino group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Aminopyridin-2-YL)methyl)acetamide typically involves the reduction of a nitro precursor. One common method is the reduction of N-Methyl-N-(5-nitropyridin-2-yl)acetamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst . The reaction conditions generally include a solvent like ethanol and a temperature range of 25-50°C. The reaction proceeds as follows:

N-Methyl-N-(5-nitropyridin-2-yl)acetamide+H2→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the reduction process, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

N-((5-Aminopyridin-2-YL)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted acetamides.

科学研究应用

N-((5-Aminopyridin-2-YL)methyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of N-((5-Aminopyridin-2-YL)methyl)acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group can also participate in interactions with proteins and other biomolecules, affecting their function and stability .

相似化合物的比较

Similar Compounds

2-Acetamido-5-Aminopyridine: Similar structure but with different substitution patterns.

N-(5-Aminopyridin-2-yl)-N-methylacetamide: A methylated derivative with similar properties.

Uniqueness

N-((5-Aminopyridin-2-YL)methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

N-((5-Aminopyridin-2-YL)methyl)acetamide, an organic compound with the molecular formula C8H11N3O, exhibits significant biological activity and has garnered interest in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

This compound is characterized by the presence of a pyridine ring substituted with an amino group and an acetamide moiety. Its molecular weight is approximately 165.19 g/mol. The compound's structure facilitates interactions with various biological molecules, influencing its activity in cellular processes.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins in biological pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, including acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can alter the activity of kinases involved in inflammatory responses .

Anticholinergic Activity

Research has demonstrated that derivatives of 2-aminopyridine, including this compound, exhibit potent AChE inhibition. This activity is crucial for developing therapeutic agents against Alzheimer's disease, as AChE inhibitors help increase acetylcholine levels in the brain .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and nitric oxide in cell models exposed to inflammatory stimuli . These effects suggest potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Synthesis and Biological Evaluation : A study synthesized various 2-aminopyridine derivatives, including the target compound, and evaluated their AChE inhibitory activities. The results indicated that modifications to the pyridine ring significantly affected potency, with some derivatives showing IC50 values comparable to established AChE inhibitors .

- Molecular Docking Studies : Molecular docking simulations revealed that this compound binds effectively to the active site of AChE, supporting its role as a competitive inhibitor. This binding affinity correlates with its observed biological activity .

- Vibrational Spectroscopy : Spectroscopic studies provided insights into the compound's interactions at a molecular level, indicating that hydrogen bonding plays a significant role in its biochemical behavior .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for N-((5-Aminopyridin-2-YL)methyl)acetamide and its analogs?

Methodological Answer: A solvent-free thermal condensation method is commonly employed. For example, a mixture of m-tolualdehyde (2.4 mmol), β-naphthol (2 mmol), acetamide (2.4 mmol), and phenylboronic acid catalyst (1.5 mmol) is heated at 393 K for 7 hours. Reaction progress is monitored via TLC, followed by ethanol washing and crystallization .

Table 1: Representative Synthetic Conditions

| Components | Catalyst | Temperature | Time | Solvent | Yield |

|---|---|---|---|---|---|

| m-tolualdehyde, β-naphthol, acetamide | Phenylboronic acid | 393 K | 7 h | None | N/A* |

*Yield data not explicitly reported in the referenced study.

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Single crystals are grown via slow evaporation of a chloroform-acetone solution (1:5 v/v). Data collection parameters include a wavelength of 0.71073 Å (Mo Kα radiation) and refinement using riding models for H atoms. Complementary techniques like NMR and IR spectroscopy validate functional groups and connectivity .

Advanced Research Questions

Q. How can researchers address discrepancies in dihedral angles between structurally similar acetamide derivatives?

Methodological Answer: Discrepancies in dihedral angles (e.g., 78.32° vs. 84.70° in two molecules of the same compound) may arise from crystal packing effects or substituent interactions. To resolve these:

Comparative Analysis : Tabulate dihedral angles from crystallographic databases (e.g., Cambridge Structural Database) for analogs.

Computational Modeling : Use DFT or molecular mechanics to simulate intramolecular forces influencing torsion angles.

Table 2: Dihedral Angles in Acetamide Derivatives

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| Title compound (Molecule A) | 78.32 | |

| Title compound (Molecule B) | 84.70 | |

| N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide | 81.9 |

Q. What methodologies assess the hydrogen bonding network’s impact on stability and reactivity?

Methodological Answer: Hirshfeld Surface Analysis quantifies intermolecular interactions (e.g., O—H⋯O and N—H⋯O bonds). Key steps:

Generate Hirshfeld surfaces using software like CrystalExplorer.

Analyze fingerprint plots to distinguish dominant interactions (e.g., H-bonding vs. van der Waals).

Correlate interaction patterns with thermal stability (TGA/DSC) or solubility data .

Q. How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?

Methodological Answer:

Derivatization : Synthesize analogs with varied substituents (e.g., halogenation at pyridinyl positions) to modulate lipophilicity and binding affinity.

In Vitro Assays : Use enzyme inhibition assays (e.g., lipoxygenase) with IC₅₀ calculations. For example, N-substituted acetamides are tested at 0.1–100 µM concentrations in phosphate buffer (pH 7.4) .

Structure-Activity Relationships (SAR) : Map substituent effects using molecular docking against target proteins (e.g., COX-2 or LOX).

Q. What strategies mitigate challenges in crystallizing polar acetamide derivatives?

Methodological Answer:

Solvent Screening : Test mixed solvents (e.g., ethanol/chloroform) to balance polarity.

Additives : Introduce trace co-solvents (e.g., DMSO) to disrupt H-bonding networks.

Temperature Gradients : Slow cooling from reflux conditions promotes ordered crystal growth .

属性

IUPAC Name |

N-[(5-aminopyridin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-6(12)10-5-8-3-2-7(9)4-11-8/h2-4H,5,9H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVXIRSGVUOXFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。